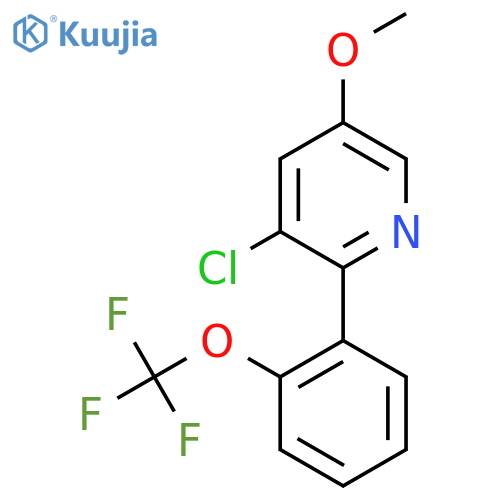

Cas no 1261447-01-1 (3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine

-

- インチ: 1S/C13H9ClF3NO2/c1-19-8-6-10(14)12(18-7-8)9-4-2-3-5-11(9)20-13(15,16)17/h2-7H,1H3

- InChIKey: TWZSKVMPINGGCU-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CN=C1C1C=CC=CC=1OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 317

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 31.4

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013002774-500mg |

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine |

1261447-01-1 | 97% | 500mg |

$798.70 | 2023-09-03 | |

| Alichem | A013002774-1g |

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine |

1261447-01-1 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| Alichem | A013002774-250mg |

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine |

1261447-01-1 | 97% | 250mg |

$480.00 | 2023-09-03 |

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridineに関する追加情報

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine(CAS No. 1261447-01-1)の専門的解説と応用前景

3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridineは、複雑な構造を持つピリジン誘導体であり、特に医薬中間体や材料科学分野での注目を集めています。本化合物のCAS番号1261447-01-1は、国際的な化学データベースで正確に識別される重要なIDです。近年、トリフルオロメトキシ基やメトキシ置換基を有する化合物は、生物学的活性や材料特性の向上に寄与するため、研究開発のホットトピックとなっています。

この化合物の最大の特徴は、電子求引性基と電子供与性基が共存するユニークな構造にあります。クロロ基とトリフルオロメトキシ基の組み合わせにより、分子の極性や反応性が調整可能で、有機合成化学における多段階反応のキー中間体として活用されています。特に創薬研究では、標的タンパ��質との相互作用を最適化する構造修飾のプラットフォームとして需要が高まっています。

2023年以降の研究トレンドでは、AI支援型分子設計(AI-Enabled Molecular Design)との相性の良さが指摘されています。機械学習アルゴリズムを用いた物性予測において、本化合物の構造活性相関(SAR)データは、リード化合物最適化の重要なトレーニングデータとして活用されています。また、持続可能な化学(Sustainable Chemistry)の観点からは、フッ素含有化合物の環境動態に関する研究事例も増加しており、グリーンケミストリーの原則に沿った合成法の開発が進められています。

産業応用では、有機エレクトロニクス材料分野での可能性が探求されています。トリフルオロメトキシ基の導入により、電子移動度や熱安定性が向上することが報告されており、OLED発光層や有機半導体の分子設計における構造ユニットとしての価値が評価されています。さらに、農薬科学分野では、ピリジン骨格を有する新規活性化合物の探索が活発化しており、作用機序の多様性から次世代作物保護剤の候補としても研究されています。

分析技術の進歩に伴い、質量分析(LC-MS/MS)やNMR分光法を用いた構造解析手法が標準化されています。特に19F-NMRは、トリフルオロメトキシ基の化学シフトを簡便に検出可能なため、反応モニタリングや純度評価に広く採用されています。また、結晶構造解析から得られる分子配向情報は、固体状態特性の予測に不可欠なデータとなっています。

市場動向として、高付加価値中間体の需要拡大に伴い、スケールアップ合成技術の開発が急務となっています。連続フロー合成(Continuous Flow Synthesis)やマイクロリアクター技術の導入により、位置選択的反応の制御や副生成物の低減が可能になりつつあります。さらに、自動合成プラットフォームとの親和性から、デジタルケミストリーの進展が本化合物の探索化学を加速させています。

学術界と産業界の協力により、3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridineの新規応用が次々と報告されています。創薬化学、材料工学、分析科学のクロスオーバー研究が進む中、この多機能性分子の可能性はさらに拡大すると予測されます。特に構造最適化ライブラリーの構築や計算化学との連携は、今後の分子設計戦略において重要な役割を果たすでしょう。

1261447-01-1 (3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)